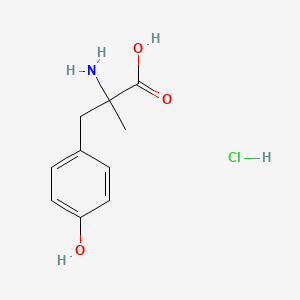

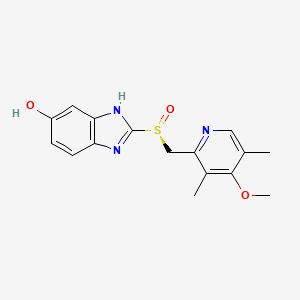

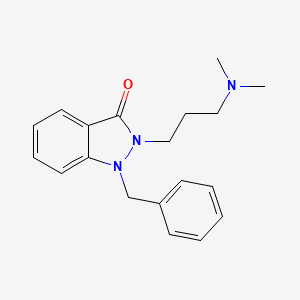

3H-Indazol-3-one, 2-(3-(dimethylamino)propyl)-1,2-dihydro-1-(phenylmethyl)-

Übersicht

Beschreibung

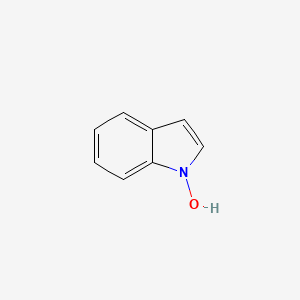

Indazole is an important fused aromatic heterocyclic system containing a benzene and pyrazole ring with a chemical formula of C7H6N2, also known as benzopyrazole . It consists of three tautomeric forms in which 1H-tautomers (indazoles) and 2H-tautomers (isoindazoles) exist in all phases . The tautomerism in indazoles greatly influences synthesis, reactivity, physical and even the biological properties of indazoles .

Synthesis Analysis

The synthesis of indazoles often involves the use of o-nitrosobenzaldehyde, a reactive intermediate useful in the synthesis of nitrogen heterocycles . This intermediate can be photochemically generated in situ from o-nitrobenzyl alcohols in a mild, efficient manner for the construction of 1,2-dihydro-3H-indazol-3-ones using an aqueous solvent at room temperature . This convenient reaction offers several advantages over reported methods .Molecular Structure Analysis

The molecular structure of 3H-Indazol-3-one, 1,2-dihydro- is represented by the formula C7H6N2O . The thermodynamic internal energy calculation of these tautomers points view 1H-indazole as the predominant and stable form over 2H-indazole .Chemical Reactions Analysis

The chemical reactions involving indazoles are greatly influenced by their tautomeric forms . The 1H-tautomers (indazoles) and 2H-tautomers (isoindazoles) exist in all phases . The tautomerism in indazoles greatly influences synthesis, reactivity, physical and even the biological properties of indazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of indazoles are greatly influenced by their tautomeric forms . The thermodynamic internal energy calculation of these tautomers points view 1H-indazole as the predominant and stable form over 2H-indazole .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Optical Device Applications : A study highlighted the synthesis of novel chalcone derivative compounds, exhibiting third-order nonlinear optical properties suitable for optical devices like limiters, through a z-scan technique with nanosecond laser pulses. The compound showed a transition from saturable absorption to reverse saturable absorption with increased excitation intensity, indicating potential for optical applications (Rahulan et al., 2014).

Diverse Library Generation : Another research effort utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material in alkylation and ring closure reactions to generate a structurally diverse compound library. This foundational work illustrates the compound's versatility in synthesizing a range of chemical entities, potentially useful in various biochemical and pharmaceutical applications (Roman, 2013).

Chemical Analysis Techniques : High-performance liquid chromatography (HPLC) was developed for analyzing benzydamine hydrochloride and its impurities, including 1-benzyl-2-(3-dimethylaminopropyl)-1,2-dihydro-3H-indazol-3-one, highlighting the compound's role in ensuring pharmaceutical quality and safety (Carlucci, Iuliani, & Di Federico, 2010).

Potential Applications

Fluorescent Chemosensor Development : Research on a novel compound with intramolecular charge transfer characteristics demonstrated its application as a fluorescent chemosensor for Fe+3 ions detection, showcasing the utility of such derivatives in developing sensitive, selective sensors for metal ion detection in various environmental and biological samples (Singh, Sindhu, & Khurana, 2014).

Zukünftige Richtungen

Indazoles earn one of the places among the top investigated molecules in medicinal research . Despite the advantages regarding its biological activity, the main issue about indazoles is the less abundance in plant sources, and their synthetic derivatives also often face problems with low yield . Therefore, future research could focus on improving the yield of synthetic derivatives and exploring more biological activities of indazole derivatives.

Eigenschaften

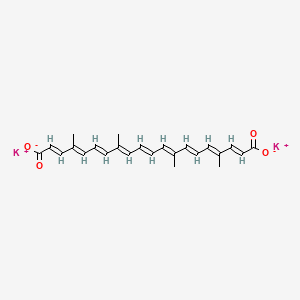

IUPAC Name |

1-benzyl-2-[3-(dimethylamino)propyl]indazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O/c1-20(2)13-8-14-21-19(23)17-11-6-7-12-18(17)22(21)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZGWTMXEDJEORH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C(=O)C2=CC=CC=C2N1CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00966834 | |

| Record name | 1-Benzyl-2-[3-(dimethylamino)propyl]-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H-Indazol-3-one, 2-(3-(dimethylamino)propyl)-1,2-dihydro-1-(phenylmethyl)- | |

CAS RN |

52413-42-0 | |

| Record name | 3H-Indazol-3-one, 2-(3-(dimethylamino)propyl)-1,2-dihydro-1-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052413420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-2-[3-(dimethylamino)propyl]-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-2-[3-(dimethylamino)propyl]-1,2-dihydro-3H-indazol-3-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUJ3PM9MWU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.